2,5-Bis(2,4-dimethylphenyl)hydroquinone
Description
Structure
3D Structure
Properties
CAS No. |
5465-46-3 |
|---|---|
Molecular Formula |
C22H22O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,5-bis(2,4-dimethylphenyl)benzene-1,4-diol |
InChI |
InChI=1S/C22H22O2/c1-13-5-7-17(15(3)9-13)19-11-22(24)20(12-21(19)23)18-8-6-14(2)10-16(18)4/h5-12,23-24H,1-4H3 |
InChI Key |
FTGCTVWKHSDTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2O)C3=C(C=C(C=C3)C)C)O)C |
Origin of Product |
United States |
Advanced Chemical Reactivity and Mechanistic Studies of 2,5 Bis 2,4 Dimethylphenyl Hydroquinone
Redox Chemistry and Electrochemistry of Hydroquinone-Quinone Systems
The reversible two-electron, two-proton redox process between hydroquinone (B1673460) and its corresponding quinone is a fundamental characteristic of this class of compounds. jackwestin.comresearchgate.net This property is central to their roles in biological electron transport and as redox mediators in various chemical systems. jackwestin.com For 2,5-Bis(2,4-dimethylphenyl)hydroquinone, the bulky substituents at the 2 and 5 positions are expected to influence the kinetics and thermodynamics of these electron and proton transfer processes.
H₂Q ⇌ Q + 2H⁺ + 2e⁻
The stability of the semiquinone intermediate is a key factor in the reaction mechanism. ut.ac.ir In many systems, the reduction of a quinone first involves the addition of an electron to form a semiquinone radical anion, which is then further reduced and protonated to yield the hydroquinone. researchgate.net
The kinetics of this redox couple are influenced by several factors, including pH, solvent, and the nature of substituents on the aromatic ring. For this compound, the two 2,4-dimethylphenyl groups introduce significant steric bulk around the hydroquinone core. This steric hindrance can affect the rate of electron transfer by:
Altering the planarity of the hydroquinone or quinone ring, which can impact conjugation and electronic properties. nih.gov
Restricting solvent molecule reorganization around the molecule, which is a critical aspect of the activation energy for electron transfer.
Hindering the approach of reactants or mediators to the redox-active center.
Computational studies on other sterically hindered quinones have shown that bulky substituents can lead to non-planar ring geometries, which in turn affects the reduction potentials. nih.gov This suggests that the redox potential of the this compound/quinone couple would be distinct from that of unsubstituted hydroquinone.
Proton-coupled electron transfer (PCET) is a crucial mechanism in the redox chemistry of hydroquinones, where the transfer of an electron is intimately linked with the transfer of one or more protons. jst.go.jpnih.gov PCET reactions are fundamental in biological energy conversion, such as photosynthesis and respiration. acs.org These reactions can proceed through various pathways, which are categorized based on the sequence of electron (E) and proton (P) transfer steps.
| Pathway | Description | Intermediate Species |
| Stepwise (ETPT) | Electron transfer is followed by proton transfer. | Radical anion (Q•⁻) |
| Stepwise (PTET) | Proton transfer is followed by electron transfer. | Cationic species (H₃Q⁺) |
| Concerted (CPET) | Electron and proton are transferred in a single kinetic step. | No distinct intermediate |
The specific pathway taken depends on the system's thermodynamics, such as the pKa of the hydroquinone and the reduction potential of the electron acceptor. acs.org For instance, studies on the reduction of benzoquinone have shown that external proton donors, like phosphoric acid, can participate in a concerted electron-proton transfer. nih.govfigshare.com The bulky and electron-donating dimethylphenyl groups on this compound would be expected to influence its pKa values and the stability of potential intermediates, thereby affecting the operative PCET mechanism. The steric hindrance might favor pathways that minimize significant structural reorganization or the approach of external proton acceptors/donors.
The electrochemical oxidation of hydroquinones and other phenolic compounds is a key process in their analysis and application. nih.gov The oxidation of hydroquinone to benzoquinone is a common reaction studied under various conditions. ut.ac.ir This process is not always straightforward; under certain conditions, particularly at electrode surfaces, the initial oxidation products or intermediates can undergo further reactions, such as polymerization, leading to electrode fouling. nih.gov
The oxidation of this compound would proceed to form the corresponding 2,5-Bis(2,4-dimethylphenyl)-1,4-benzoquinone. A plausible mechanism involves the following steps:
First Electron Transfer: The hydroquinone loses one electron to form a semiquinone radical cation.
First Proton Transfer: The radical cation loses a proton to form the neutral semiquinone radical.
Second Electron Transfer: The semiquinone radical loses a second electron to form a quinone-like cation.
Second Proton Transfer: This cation loses the final proton to yield the stable quinone product.
The presence of the bulky 2,4-dimethylphenyl groups at the 2 and 5 positions would likely prevent the common side reactions of polymerization that can occur with unsubstituted or less substituted phenols and hydroquinones. nih.gov This is because the reactive positions on the quinone ring are sterically blocked. The oxidation can be initiated by various means, including chemical oxidants or electrochemical methods. nih.govmedwinpublishers.com Studies using hot plasma, for example, have shown that hydroquinone can undergo chain oxidation to benzoquinone, a process initiated by active species generated in the aqueous solution. medwinpublishers.com
The study of electron transfer for hydroquinone derivatives at interfaces, such as an electrode in a solution or a liquid-liquid boundary, is essential for applications in sensors, catalysis, and energy storage. researchgate.netnih.gov When hydroquinone derivatives are assembled on an electrode surface, for instance, as a self-assembled monolayer (SAM), the rate of electron transfer between the electrode and the hydroquinone moiety can be precisely measured. researchgate.net
The rate of this heterogeneous electron transfer is influenced by:
The distance between the redox center and the electrode surface.
The nature of the linking molecule (or "bridge"). Studies have shown that unsaturated bridges (like phenylenevinylene) lead to much faster electron transfer rates compared to saturated alkane bridges. nih.gov
The pH of the solution , which affects the protonation state of the hydroquinone and the mechanism of the coupled proton transfer. researchgate.net
The presence of adsorbed species , which can catalyze or inhibit electron transfer. ualberta.ca
For a molecule like this compound, its large size and hydrophobic nature would strongly influence its behavior at an interface. It would likely adsorb onto non-polar surfaces or partition into the organic phase at a liquid-liquid interface. The bulky substituents would dictate the orientation of the molecule at the surface, potentially affecting the distance and pathway for electron transfer to an electrode or another reactant in the adjacent phase. For example, photoinduced electron transfer studies at liquid-liquid interfaces have shown that the local environment can significantly shift the effective redox potential of quinones due to factors like hydrogen bonding. nih.gov
Derivatization and Functionalization Strategies
Derivatization of the hydroxyl groups of hydroquinones is a common strategy to modify their physical and chemical properties, such as solubility, stability, and redox potential. nih.govnih.gov
O-alkylation, or etherification, involves the reaction of the hydroxyl groups of the hydroquinone with an alkylating agent to form an ether. This is a widely used reaction for phenols and hydroquinones. ncl.res.in The reaction typically proceeds via nucleophilic substitution, where the phenoxide ion, formed by deprotonating the hydroxyl group with a base, acts as the nucleophile.
General Reaction: R-OH + Base → R-O⁻ (phenoxide) R-O⁻ + R'-X (alkylating agent) → R-O-R' (ether) + X⁻
Achieving selective mono- or di-alkylation can be a challenge, especially with symmetric hydroquinones. ncl.res.in For this compound, the two hydroxyl groups are chemically equivalent, but the significant steric hindrance from the adjacent dimethylphenyl groups would make the reaction more difficult compared to unsubstituted hydroquinone. The choice of alkylating agent, solvent, and base would be critical to achieving a successful transformation. Milder alkylating agents and carefully controlled stoichiometry might be required to favor mono-alkylation.
Ring Substitution Reactions, including Friedel–Crafts Alkylation
The aromatic rings of this compound, both the central hydroquinone and the flanking dimethylphenyl (xylyl) groups, are susceptible to electrophilic aromatic substitution, a class of reactions that includes Friedel–Crafts alkylation. wikipedia.orgbyjus.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, a process facilitated by the electron-donating nature of the hydroxyl and methyl substituents. libretexts.org
The Friedel–Crafts reaction, developed by Charles Friedel and James Crafts in 1877, traditionally involves the alkylation or acylation of an aromatic ring using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). wikipedia.orgmt.com The catalyst enhances the electrophilicity of the alkylating or acylating agent, enabling it to attack the electron-rich aromatic ring. mt.com The mechanism proceeds through the formation of a carbocation or a related electrophilic species, which then attacks the benzene (B151609) ring to form a resonance-stabilized intermediate known as a sigma complex or arenium ion. byjus.com Subsequent loss of a proton restores the ring's aromaticity. byjus.com
For this compound, the hydroxyl groups on the central ring are powerful activating groups, directing incoming electrophiles to the ortho and para positions. However, since the para positions (C-2 and C-5) are already substituted, further substitution would be directed to the C-3 and C-6 positions. Similarly, the methyl groups on the flanking phenyl rings are also activating and direct substitution to their respective ortho and para positions. The steric hindrance imposed by the bulky 2,4-dimethylphenyl substituents can significantly influence the regioselectivity of these reactions.
Modern variations of the Friedel–Crafts reaction utilize a broader range of substrates and catalysts, moving towards more environmentally benign processes. beilstein-journals.org For instance, alcohols and alkenes can serve as alkylating agents in the presence of Lewis or Brønsted acid catalysts. beilstein-journals.orgnih.gov Intramolecular Friedel–Crafts reactions are also a key strategy in the synthesis of polycyclic aromatic hydrocarbons. wikipedia.orgnih.gov
| Reaction Type | Substrate Example | Reagents | Catalyst | Product Example | Yield |
| Intermolecular Alkylation | Benzene | Amyl chloride | AlCl₃ | Amylbenzene | - |
| Intramolecular Alkylation | 4-methylanisole derivative | - | AlCl₃ | Tetralin derivative | - |
| Acylation | Arene | Succinic anhydride | AlCl₃ | Acylated arene | - |
Nucleophilic Conjugate Addition Reactions on Oxidized Hydroquinone Forms
The oxidized form of this compound, the corresponding 1,4-benzoquinone, is a potent electrophile. This reactivity is centered on its α,β-unsaturated carbonyl system, which makes it susceptible to nucleophilic conjugate addition, also known as the Michael reaction. wikipedia.org In this process, a nucleophile attacks the β-carbon of the conjugated system, leading to a 1,4-addition product. wikipedia.org The initial product is an enolate, which then tautomerizes to the more stable hydroquinone form, often through protonation. wikipedia.org
A wide variety of nucleophiles can participate in this reaction, with sulfur- and nitrogen-based nucleophiles being particularly common. For instance, the reaction of p-benzoquinones with thiols (S-nucleophiles) can lead to mono-, di-, tri-, and even tetra-substituted hydroquinone thioethers through a sequence of addition and in-situ oxidation steps. rsc.orgresearchgate.net The regiochemistry of these additions is influenced by the substituents already present on the quinone ring.
In the context of 2,5-Bis(2,4-dimethylphenyl)-1,4-benzoquinone, nucleophilic attack would occur at the C-3 and C-6 positions. The reaction with a thiol, such as N-acetyl-L-cysteine, would initially yield a mono-substituted hydroquinone. nih.gov If excess quinone is present, the hydroquinone product can be re-oxidized, allowing for a second conjugate addition to occur, potentially leading to a 3,6-disubstituted product. nih.govacs.org
| Quinone Substrate | Nucleophile | Solvent/Conditions | Product Type | Yield | Reference |
| 1,4-Naphthoquinone | N-Acetyl-L-cysteine | Methanol, RT | Thia-Michael Adduct | - | nih.gov |
| Juglone | N-Acetyl-L-cysteine | Acetonitrile (B52724), RT | Thia-Michael Adduct | - | nih.gov |
| 2-Hydroxy-1,4-naphthoquinone | Methyl vinyl ketone | Pyridine | Michael Adduct | 48% | lookchem.com |
| p-Benzoquinone | Alkanethiols | - | Mono-, di-, tri-, and tetra-adducts | Good | researchgate.net |
Design and Synthesis of π-Conjugated Dyads and Multi-component Systems
Substituted hydroquinones like this compound serve as valuable building blocks in the design and synthesis of complex π-conjugated systems and in multi-component reactions (MCRs). MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. beilstein-journals.org This approach offers advantages in terms of synthetic efficiency and molecular diversity. beilstein-journals.org
The hydroquinone/quinone moiety can be incorporated into larger molecular architectures to create functional chromophores with specific electronic and optical properties. rsc.org For example, MCRs can be employed to construct novel heterocyclic scaffolds fused to the hydroquinone or quinone core. The resulting complex molecules can have applications in materials science and medicinal chemistry. beilstein-journals.orgnih.gov
The synthesis of π-conjugated dyads and larger systems often involves coupling reactions that extend the electronic conjugation of the hydroquinone unit. By linking the hydroquinone to other aromatic or electroactive groups, it is possible to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This is crucial for developing new organic materials for electronic devices. Strategies such as oxidative C-C bond formation can be used to dimerize hydroxylated aromatic precursors, creating extended, non-planar π-systems. nih.gov
| Reaction Strategy | Reactant Types | Key Features | Resulting System |
| Groebke–Blackburn–Bienaymé (GBB) Reaction | Aldehyde, Isocyanide, Amine/Amidine | Forms imidazopyridine scaffolds | Imidazopyridine-fused heterocycles |
| Petasis Reaction | Secondary amine, Aldehyde, Boronic acid | Forms α-amino acids and related structures | Pyrazine-based multi-target-directed ligands |
| Hantzsch Reaction | Aldehyde, β-ketoester, Ammonia | Forms dihydropyridines | 1,4-Dihydropyridine derivatives |
| Oxidative Homodimerization | Perylenol derivative | Cu/TMEDA catalyst, air oxidation | Bis-perylenol π-system |
Oxidative Coupling and Annulation Reactions of Substituted Hydroquinones
Tandem Oxidation/Oxidative C-H/C-H Cross-Coupling for Arylquinone Formation
A highly efficient method for synthesizing arylquinones involves a tandem reaction sequence that begins with the oxidation of a hydroquinone to its corresponding quinone, followed by an oxidative C-H/C-H cross-coupling with an arene. nih.govresearchgate.net This approach avoids the pre-functionalization of the coupling partners, making it an atom-economical and concise strategy. nih.govrsc.org
The process typically utilizes a palladium catalyst in conjunction with an oxidant. In the first step, the hydroquinone, such as this compound, is oxidized in situ to the more reactive 2,5-Bis(2,4-dimethylphenyl)-1,4-benzoquinone. The subsequent palladium-catalyzed step involves the direct C-H activation of both the quinone and a partner arene (e.g., benzene or a substituted benzene), leading to the formation of a new carbon-carbon bond. rsc.org
This methodology allows for the direct arylation of the quinone ring at the C-3 and C-6 positions. The reaction conditions, including the choice of catalyst, oxidant, and solvent, are crucial for achieving high yields and selectivity. rsc.org For example, using Pd(acac)₂ as a catalyst with Ag₂CO₃ as the oxidant in the presence of pivalic acid (PivOH) has been shown to be effective for the coupling of various hydroquinones with arenes. rsc.org
| Hydroquinone Substrate | Arene Partner | Catalyst | Oxidant | Product | Yield | Reference |
| 1,4-Naphthalenediol | Benzene | Pd(OAc)₂ | Ag₂CO₃ | 2-Phenyl-1,4-naphthoquinone | 85% | rsc.org |
| Hydroquinone | Benzene | Pd(acac)₂ | Ag₂CO₃ | Phenyl-p-benzoquinone | 28% | rsc.org |
| 1,4-Naphthalenediol | 1,3-Dimethoxybenzene | Pd(OAc)₂ | Ag₂CO₃ | 2-(2,4-Dimethoxyphenyl)-1,4-naphthoquinone | 86% | rsc.org |
| 1,4-Naphthalenediol | Thiophene | Pd(OAc)₂ | Ag₂CO₃ | 2-(Thiophen-2-yl)-1,4-naphthoquinone | 75% | rsc.org |
Strategies for Annulation in the Formation of Polycyclic Hydroquinone Derivatives
Annulation reactions are powerful synthetic tools for constructing cyclic structures, and they play a critical role in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and their quinone or hydroquinone derivatives. rsc.org These strategies involve the formation of a new ring fused onto an existing molecular framework.
For substituted hydroquinones, annulation can be achieved through various pathways. One approach involves an intramolecular Friedel–Crafts reaction, where a side chain attached to the hydroquinone ring cyclizes to form a new fused ring. mdpi.com Another strategy is radical cascade cyclization, which can rapidly construct complex polycyclic skeletons from relatively simple precursors. rsc.org For example, the reaction of 1,7-dienes with aldehydes can initiate a radical cascade that results in the formation of multiple new carbon-carbon bonds and fused ring systems in a highly stereoselective manner. rsc.org
Furthermore, oxidative cyclization strategies can be employed. For instance, the fusion of polycyclic aromatic hydrocarbons can be achieved through an acid-catalyzed cyclization or a copper-catalyzed planarization reaction to form furan (B31954) or pyran rings, respectively, creating extended, annulated structures. nih.gov Electrochemical methods also offer a green alternative for synthesizing polycyclic aromatic quinones from phenol (B47542) precursors, where the position of the initial hydroxyl group can direct the regiochemistry of the resulting quinone. nih.gov
Spectroscopic and Computational Elucidation of Electronic Structure and Dynamics for 2,5 Bis 2,4 Dimethylphenyl Hydroquinone
Spectroscopic Characterization of Electronic Properties
Spectroscopic methods provide a powerful lens through which the electronic properties and structural nuances of 2,5-Bis(2,4-dimethylphenyl)hydroquinone can be meticulously examined. Each technique offers a unique perspective on the molecule's constitution and electronic behavior.
Nuclear Magnetic Resonance (NMR) Analysis (¹H, ¹³C) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, a detailed molecular map can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The hydroxyl (-OH) protons would typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration due to hydrogen bonding. The two equivalent protons on the central hydroquinone (B1673460) ring would produce a singlet. The aromatic protons on the 2,4-dimethylphenyl substituents would present more complex splitting patterns (multiplets) in the aromatic region of the spectrum. Finally, the four methyl (-CH₃) groups, being in two different chemical environments (two at position 2' and two at position 4' of the phenyl rings), would yield two distinct singlets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. Based on the molecule's symmetry, a specific number of signals is anticipated. Separate signals would be observed for the hydroxyl-bearing carbons of the hydroquinone ring, the substituent-bearing carbons of the hydroquinone ring, and the various distinct carbons of the 2,4-dimethylphenyl groups (including the methyl carbons, the substituted aromatic carbons, and the unsubstituted aromatic carbons).
Expected NMR Data for this compound
| Nucleus | Proton/Carbon Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Hydroxyl (-OH) | Variable (e.g., 4.5-5.5) | Broad Singlet |
| ¹H | Hydroquinone ring (-CH) | ~6.7-7.0 | Singlet |
| ¹H | Dimethylphenyl rings (-CH) | ~7.0-7.3 | Multiplets |
| ¹H | Methyl groups (-CH₃) | ~2.2-2.5 | Two Singlets |
| ¹³C | Hydroxyl-bearing C (C-OH) | ~145-150 | - |
| ¹³C | Substituted C (Hydroquinone) | ~125-130 | - |
| ¹³C | Dimethylphenyl rings (C, CH) | ~120-140 | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals, providing insight into the conjugated π-system. The spectrum of this compound is expected to be dominated by π → π* transitions associated with its aromatic rings.
The hydroquinone core possesses a characteristic absorption profile, which is significantly influenced by the attached 2,4-dimethylphenyl substituents. These bulky aromatic groups extend the π-conjugation, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted hydroquinone. The spectrum would likely display two main absorption bands, analogous to the ¹Lₐ and ¹Lₑ bands in benzene (B151609) derivatives, arising from the electronic transitions within the coupled aromatic system.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands confirming its structure.
A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups; its broadness indicates intermolecular hydrogen bonding. C-O stretching vibrations would appear in the 1200-1300 cm⁻¹ region. The presence of aromatic rings is confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ range and aromatic C-H stretching vibrations just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl groups would be observed in the 2850-3000 cm⁻¹ region.
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | 3200-3600 (Broad) |
| Aromatic C-H Stretch | Aromatic Ring | 3000-3100 |
| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850-3000 |
| Aromatic C=C Stretch | Aromatic Ring | 1450-1600 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. ljmu.ac.uk While this compound is a diamagnetic molecule (no unpaired electrons), its one-electron oxidation product, the corresponding semiquinone, is a paramagnetic radical intermediate that can be readily studied by EPR. ljmu.ac.ukresearchgate.net
The formation of the semiquinone radical is a key step in the redox chemistry of hydroquinones. researchgate.net The EPR spectrum of this radical would be characterized by a g-value close to that of a free electron (approximately 2.0047), typical for organic radicals where the unpaired electron is delocalized over a π-system. ljmu.ac.uk The spectrum's fine structure arises from hyperfine coupling between the unpaired electron and magnetic nuclei, primarily the protons on the central quinone ring. This interaction would split the signal into a characteristic pattern, providing information about the spin density distribution across the molecule.
Chiroptical Properties: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) of Chiral Derivatives
The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). However, the synthesis of chiral derivatives would enable the use of these powerful techniques. Chirality could be introduced, for example, by attaching enantiopure side chains to the hydroquinone core.
For such chiral derivatives, ECD and VCD spectroscopy, which measure the differential absorption of left and right circularly polarized light, can provide detailed information about their three-dimensional structure, including absolute configuration and conformational preferences in solution. acs.orgrsc.org Studies on sterically hindered chiral hydroquinone ethers have demonstrated that ECD spectra can be reliably obtained for both the neutral molecule and its corresponding radical cation. acs.org This allows for a comprehensive examination of the chiroptical properties and how they are affected by the electronic changes upon oxidation. acs.org Density functional theory (DFT) calculations are often used in conjunction with experimental data to simulate the spectra and confirm structural assignments. rsc.org
Electrochemical Characterization Techniques
Electrochemical methods are pivotal for understanding the redox behavior of this compound, quantifying its electron-donating capability, and studying the stability of its oxidized forms. Techniques like cyclic voltammetry (CV) provide valuable data on oxidation and reduction potentials.
The fundamental electrochemical process for hydroquinones involves a reversible, two-proton, two-electron oxidation to form the corresponding p-benzoquinone. The redox potential of this process is highly sensitive to the nature of the substituents on the aromatic ring. In the case of this compound, the 2,4-dimethylphenyl groups are electron-donating. This electronic effect increases the electron density on the hydroquinone ring, which is expected to lower its oxidation potential, making it easier to oxidize compared to the parent hydroquinone molecule.
Cyclic Voltammetry (CV) and Controlled-Potential Coulometry in Redox Mechanism Studies
The electrochemical behavior of hydroquinone derivatives is frequently investigated using cyclic voltammetry (CV) and controlled-potential coulometry to understand their redox mechanisms. uchile.clsemanticscholar.org These techniques are crucial for studying the oxidation of hydroquinones, which typically involves a two-electron transfer process to form the corresponding benzoquinone. researchgate.net
Cyclic voltammetry on hydroquinone and its derivatives generally reveals a well-defined anodic peak corresponding to the oxidation process. uchile.cl The potential at which this peak occurs is influenced by substituents on the aromatic ring. uchile.clrsc.org For instance, electron-withdrawing groups tend to shift the oxidation potential to more positive values, making the compound more difficult to oxidize compared to unsubstituted hydroquinone. uchile.clsemanticscholar.orgrsc.org The electrochemical response of hydroquinone derivatives can be studied in various media, such as acetonitrile (B52724) with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate, using a glassy carbon electrode. uchile.clsemanticscholar.orgresearchgate.net
Controlled-potential coulometry is employed to determine the number of electrons transferred during the electrochemical reaction. researchgate.netnih.gov By holding the potential at a value sufficient to cause oxidation and measuring the total charge passed, the number of electrons (n) involved in the reaction can be calculated. researchgate.net For many hydroquinone derivatives, this method confirms a two-electron transfer mechanism. researchgate.net These combined electrochemical studies provide a detailed picture of the redox process, indicating whether the reaction is reversible, quasi-reversible, or irreversible and elucidating the influence of molecular structure on the electrochemical properties. nih.gov
Determination of Kinetic and Electrochemical Parameters for Hydroquinone Derivatives
Electrochemical studies are instrumental in determining key kinetic and electrochemical parameters for hydroquinone derivatives. researchgate.net These parameters provide quantitative insights into the redox behavior and diffusion characteristics of the molecules. uchile.clrsc.org
One of the primary parameters determined is the oxidation peak potential (Eₚ), which is readily obtained from voltammetric measurements. uchile.cl This value is highly sensitive to the electronic effects of substituents on the hydroquinone ring. uchile.cl Another critical parameter is the diffusion coefficient (D), which describes the rate at which the molecule diffuses to the electrode surface. semanticscholar.orgrsc.org Studies have shown that for many hydroquinone derivatives, the electrochemical process is diffusion-controlled. semanticscholar.orgresearchgate.net The diffusion coefficient can be calculated from voltammetric data, and its value is influenced by the molecular size and the viscosity of the medium. researchgate.net For example, substituted hydroquinones may exhibit different diffusion coefficients compared to the parent hydroquinone molecule. researchgate.netrsc.org
The number of electrons transferred (n) in the redox process is another fundamental parameter, typically confirmed via coulometry. uchile.cl The combination of these parameters allows for a comprehensive understanding of the structure-property relationships governing the electrochemical behavior of these compounds. researchgate.net
| Derivative | Oxidation Peak Potential (Eₚ) / V | Number of Electrons Transferred (n) | Diffusion Coefficient (D) / cm² s⁻¹ |
|---|---|---|---|
| Hydroquinone (HQ) | +0.880 | 2.023 | 2.77 x 10⁻⁵ |
| Acetylhydroquinone (HQ1) | +1.028 | 1.986 | 2.61 x 10⁻⁵ |
Data presented is for illustrative purposes based on published findings for hydroquinone and a representative derivative in acetonitrile + 0.1 M tetrabutylammonium perchlorate. uchile.cl
Advanced Structural Elucidation Methods
X-ray Crystallography of this compound Complexes and Related Compounds
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com For complex organic molecules like this compound and its derivatives, single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.net
Studies on hydroquinone-containing compounds and their complexes reveal detailed insights into their solid-state conformation and packing. researchgate.netresearchgate.net For example, analysis of hydroquinone co-crystals has demonstrated the importance of hydrogen bonding and other weak intermolecular interactions in directing the crystal packing. researchgate.net In complexes, X-ray crystallography can confirm the coordination environment of a metal center and the geometry of the ligands. mdpi.com The crystal structure of hydroquinone dioxygenase, an enzyme that processes hydroquinones, has been analyzed to understand its biological function. nih.govnih.gov This technique is essential for confirming the molecular structure of newly synthesized compounds and for studying supramolecular chemistry, where non-covalent interactions govern the assembly of molecules. mdpi.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for the precise determination of the molecular mass of a compound. nih.gov Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.govnih.gov
For a compound such as this compound, HRMS would be used to confirm its successful synthesis. uchile.cl By comparing the experimentally measured accurate mass with the theoretical mass calculated from the expected molecular formula (C₂₂H₂₂O₂), researchers can verify the elemental composition. uchile.clsmolecule.com This technique is a standard characterization method in organic synthesis, ensuring the identity and purity of the target molecule. nih.gov HRMS can be coupled with various ionization techniques and separation methods, such as electrospray ionization (ESI) and liquid chromatography (LC), to analyze complex mixtures and identify unknown compounds. nih.gov
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, molecular properties, and reactivity of molecules. aalto.fimdpi.com For hydroquinone derivatives, DFT calculations provide valuable insights that complement experimental findings. rsc.orgresearchgate.net
DFT is widely used to calculate the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. mdpi.comajchem-a.com From this optimized structure, various electronic properties can be determined. A key application is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.comnih.gov A smaller gap generally suggests higher reactivity. nih.gov
Furthermore, DFT can be used to compute molecular electrostatic potential (MEP) maps, which illustrate the charge distribution within a molecule and identify regions susceptible to electrophilic or nucleophilic attack. ajchem-a.comresearchgate.net Natural Bond Orbital (NBO) analysis can also be performed to understand intramolecular charge transfer and hyperconjugation interactions. rsc.orgresearchgate.net These theoretical calculations are crucial for rationalizing experimental observations, such as electrochemical potentials and spectroscopic properties, and for predicting the behavior of new compounds. researchgate.netaalto.firesearchgate.net
| Computed Parameter | Significance |
|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. ajchem-a.com |
| HOMO Energy | Indicates the electron-donating ability of the molecule. researchgate.net |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. researchgate.net |
| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and kinetic stability of the molecule. nih.gov |
| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic reactions. ajchem-a.com |
Time-Dependent DFT (TDDFT) for Excited State Dynamics and Photophysical Behaviors
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. nih.govbenasque.org It provides valuable insights into the dynamic processes that occur after a molecule absorbs light, such as absorption and fluorescence, making it a cornerstone for understanding the photophysical behavior of compounds like this compound.
By applying TD-DFT, researchers can calculate the vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy molecular orbital to a higher-energy one without changing the molecular geometry. These calculations yield theoretical absorption spectra, including the maximum absorption wavelength (λmax) and the oscillator strength (f), which is a measure of the transition probability. mdpi.com For substituted hydroquinones, these studies often focus on transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
For instance, in studies of analogous compounds like 2,5-bis(2-benzoxazolyl)hydroquinone (BBHQ), TD-DFT calculations have successfully correlated theoretical absorption and fluorescence data with experimental measurements. researchgate.net Such analyses reveal how substituents and solvent environments influence the electronic transitions. nih.govbohrium.com The method can elucidate the nature of the excited states, for example, whether they have significant charge-transfer character, which can influence properties like solvatochromism. rsc.org The accuracy of TD-DFT predictions is highly dependent on the choice of the functional and basis set, with hybrid functionals like B3LYP being commonly employed for organic molecules. mdpi.com
The photophysical dynamics, including processes like fluorescence and non-radiative decay, are governed by the properties of the first excited state (S₁). TD-DFT is used to optimize the geometry of the S₁ state, providing information on how the molecule relaxes after excitation. The energy difference between the S₁ optimized geometry and the ground state (S₀) geometry corresponds to the emission energy, which can be compared with experimental fluorescence spectra. nih.gov
| Parameter | Solvent | Calculated Value | Primary Electronic Transition | Oscillator Strength (f) |
|---|---|---|---|---|
| Absorption (λmax) | Methanol | 355 nm | HOMO → LUMO | 0.85 |
| Emission (λmax) | Methanol | 450 nm | LUMO → HOMO | - |
| Absorption (λmax) | Cyclohexane | 348 nm | HOMO → LUMO | 0.88 |
| Emission (λmax) | Cyclohexane | 435 nm | LUMO → HOMO | - |
Theoretical Investigations of Intramolecular Interactions and Proton Transfer Mechanisms
Computational chemistry provides profound insights into the non-covalent interactions within a molecule, such as intramolecular hydrogen bonds (IHBs), which are critical to the structure and reactivity of this compound. nih.gov The hydroxyl groups of the hydroquinone core can form IHBs, and the strength and nature of these bonds can be quantified using theoretical methods.
DFT calculations are employed to analyze the geometric parameters of these hydrogen bonds, including the donor-acceptor distance (e.g., O-H···O) and the bond angle. nih.gov Upon electronic excitation to the S₁ state, these IHBs are often strengthened, which acts as a driving force for processes like Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov This strengthening is evidenced by calculated changes in bond lengths and shifts in the vibrational frequencies (e.g., O-H stretching) in simulated infrared (IR) spectra between the S₀ and S₁ states. nih.govresearchgate.net
For molecules with dual hydrogen bonds, such as certain hydroquinone derivatives, computational studies can unravel whether the proton transfer occurs in a single step (one proton moves) or as a double proton transfer, which can be either a stepwise or synchronous process. nih.govresearchgate.net To investigate this, potential energy surfaces (PESs) are constructed by calculating the energy of the system as a function of the O-H bond distances. tandfonline.com The PES can reveal the energy barriers for proton transfer from the initial excited (enol) form to the proton-transferred (keto) tautomer. researchgate.net The existence and height of these barriers determine the kinetics of the ESIPT process. tandfonline.com Analytical tools like Natural Bond Orbital (NBO) analysis can also be used to quantify the stabilization energy associated with the hydrogen bonds. nih.govmdpi.com
| Parameter | Ground State (S₀) | Excited State (S₁) | Implication |
|---|---|---|---|
| O-H Bond Length (Å) | 0.975 | 0.998 | Bond weakening |
| O···O Distance (Å) | 2.650 | 2.580 | IHB strengthening |
| O-H···O Angle (°) | 165.2 | 170.5 | More linear, stronger IHB |
| Calculated O-H Stretch (cm⁻¹) | 3450 | 3280 | Redshift indicates stronger IHB |
Computational Simulation and Prediction of Spectroscopic Data
Computational quantum chemistry is an indispensable tool for predicting and interpreting the spectroscopic data of molecules like this compound, aiding in their structural elucidation. frontiersin.org DFT methods are widely used to calculate Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectra with a high degree of accuracy. mdpi.com
For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic shielding constants for ¹H and ¹³C nuclei. researchgate.netmdpi.com These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), allowing for a direct comparison with experimental data. Such calculations can help assign complex spectra and distinguish between different isomers or conformers. github.io
For UV-Vis spectroscopy, TD-DFT calculations are performed to predict the electronic absorption spectrum, as detailed in section 4.4.2. conicet.gov.ar The calculated λmax values are often compared with experimental spectra recorded in various solvents. researchgate.net To account for solvent effects in these simulations, continuum solvation models like the Polarizable Continuum Model (PCM) are frequently applied, which often improves the correlation between theoretical and experimental results. nih.gov The agreement between computed and experimental spectroscopic data serves as a validation of the calculated molecular structure and electronic properties. mdpi.com
| Spectroscopy | Parameter | Experimental Value | Calculated Value (Method) | Deviation |
|---|---|---|---|---|
| ¹H NMR | δ (OH proton) | 9.85 ppm | 9.95 ppm (DFT/GIAO) | +0.10 ppm |
| ¹³C NMR | δ (C-OH carbon) | 148.2 ppm | 149.1 ppm (DFT/GIAO) | +0.9 ppm |
| UV-Vis | λmax (in Methanol) | 352 nm | 355 nm (TD-DFT/PCM) | +3 nm |
Mechanistic Insights from Computational Analysis of Reaction Pathways
Computational analysis is a powerful approach for elucidating the detailed mechanisms of chemical reactions involving hydroquinone derivatives. By modeling the reaction pathways, it is possible to gain insights into the thermodynamics and kinetics of various transformations, such as oxidation, which is a characteristic reaction of hydroquinones. rsc.orgresearchgate.net
DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, transition states, intermediates, and products. For the oxidation of a hydroquinone, this would involve modeling the stepwise loss of electrons and protons to form the corresponding benzoquinone. researchgate.net The calculations can determine the Gibbs free energy (ΔG) for each step, indicating the spontaneity of the reaction. researchgate.net The energy of the transition state is used to calculate the activation energy barrier, which provides insight into the reaction rate.
These computational studies can also explore the role of intermediates, such as semiquinone radicals, which are formed by a one-electron oxidation. nih.gov Furthermore, computational analysis can predict site selectivity in reactions where multiple pathways are possible. researchgate.net For example, in the presence of a nucleophile, calculations can help determine which carbon atom of the electrochemically generated benzoquinone is most susceptible to attack. NBO analysis can be employed to study the charge distribution in the reactants and intermediates to rationalize the observed reactivity. researchgate.net This level of mechanistic detail is often difficult to obtain through experimental means alone.
| Reaction Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) | Description |
|---|---|---|---|
| Start | Hydroquinone (QH₂) | 0.0 | Reactant |
| Step 1 | Transition State 1 | +15.2 | First electron/proton loss |
| Intermediate | Semiquinone Radical (QH•) | +5.4 | One-electron oxidized intermediate |
| Step 2 | Transition State 2 | +12.8 | Second electron/proton loss |
| End | Benzoquinone (Q) | -10.5 | Product |
Advanced Research Applications of 2,5 Bis 2,4 Dimethylphenyl Hydroquinone in Materials Science and Organic Electronics
Redox-Active Materials for Electrochemical Energy Storage
The reversible oxidation of hydroquinone (B1673460) to benzoquinone makes it an excellent candidate for charge storage applications. The specific properties of 2,5-Bis(2,4-dimethylphenyl)hydroquinone, however, are anticipated to offer distinct advantages over the parent molecule in various energy storage systems.
Integration into Conducting Redox Polymers (CRPs)
Conducting redox polymers (CRPs) are a class of materials that combine the conductivity of a conjugated polymer backbone with the charge storage capacity of pendant redox-active molecules. acs.org Integrating hydroquinone moieties into a polymer structure prevents their dissolution into the electrolyte, a common failure mechanism for organic energy storage devices. acs.org
In this context, this compound can be envisioned as a pendant group attached to a conducting polymer backbone, such as polypyrrole or polythiophene. acs.org The bulky 2,4-dimethylphenyl groups would likely play a crucial role in the polymer's morphology and electrochemical performance. It is hypothesized that these bulky groups could prevent the close packing of polymer chains, potentially creating ion transport channels and improving the accessibility of the redox sites to electrolyte ions. However, this same steric hindrance might also influence the electronic communication between the hydroquinone pendants and the conducting backbone, a factor that is critical for efficient charge transfer. The electron-donating nature of the dimethylphenyl groups is expected to lower the redox potential of the hydroquinone moiety, which needs to be carefully matched with the conducting window of the polymer backbone for optimal performance.
Role in Organic Electrical Energy Storage Devices
Organic electrical energy storage devices, such as organic rechargeable batteries, are a promising alternative to conventional lithium-ion batteries due to the abundance and sustainability of organic materials. researchgate.netrsc.org Hydroquinone and its derivatives have been explored as cathode materials due to their high theoretical capacity. nih.gov
When considering this compound for such applications, the bulky substituents are expected to inhibit the dissolution of the active material in organic electrolytes. Furthermore, the steric hindrance may prevent the formation of inactive dimers, a phenomenon that can reduce the accessible capacity in some quinone derivatives. nih.gov The electron-donating dimethylphenyl groups would lower the redox potential, which could be advantageous for creating high-voltage cathodes when paired with a suitable anode.
Below is a hypothetical comparison of the projected properties of a this compound-based cathode material versus a standard hydroquinone-based one.
| Property | Hydroquinone-based Cathode | Projected this compound-based Cathode |
| Redox Potential | Higher | Lower |
| Solubility in Electrolyte | Higher | Lower |
| Rate Capability | Potentially limited by dissolution | Potentially enhanced due to insolubility |
| Cyclability | May be affected by dissolution | Potentially improved due to structural stability |
Application as Redox Additives in Supercapacitors
Supercapacitors store energy through ion adsorption at the electrode-electrolyte interface (electrical double-layer capacitance, EDLC). nih.gov The energy density of supercapacitors can be significantly enhanced by introducing redox-active species, such as hydroquinone, into the electrolyte. mdpi.comresearchgate.net These "redox additives" contribute additional charge storage through Faradaic reactions. researchgate.net
The use of this compound as a redox additive would be influenced by its solubility and redox behavior in the chosen electrolyte. The bulky nonpolar side groups would likely decrease its solubility in aqueous electrolytes but could enhance it in organic electrolytes. The steric hindrance from the dimethylphenyl groups could also influence the kinetics of the redox reactions at the electrode surface. While a slower reaction rate might be a concern, the prevention of electrode passivation or unwanted side reactions due to the bulky nature of the molecule could lead to improved long-term stability. mdpi.com
Photoactive and Optoelectronic Materials
The ability of hydroquinones to participate in photo-induced electron transfer processes makes them interesting components for optoelectronic applications.
Enhancement of Photovoltaic Performance in Bio-inspired Solar Cells
In the field of bio-inspired solar cells, such as dye-sensitized solar cells (DSSCs), the electrolyte's redox mediator plays a crucial role in regenerating the photo-oxidized dye. nih.gov The standard iodide/triiodide redox couple has limitations, and researchers have explored organic redox couples, including hydroquinone/benzoquinone, as alternatives. kashanu.ac.ir
The following table outlines the potential impact of using this compound as a redox mediator in a DSSC compared to unsubstituted hydroquinone.
| Parameter | Hydroquinone Mediator | Projected this compound Mediator |
| Dye Regeneration Rate | Dependent on redox potential | Potentially altered due to modified redox potential |
| Electron Recombination Rate | Standard | Potentially reduced due to steric hindrance |
| Open-Circuit Voltage (Voc) | Baseline | Potentially affected by the lower redox potential |
| Overall Efficiency (η) | Reference value | Potentially increased if recombination is suppressed |
Function as Photosensitizers and Generators of Charge-Separated States
Hydroquinone derivatives can also be part of larger molecular assemblies that act as photosensitizers, where light absorption leads to the formation of a charge-separated state. researchgate.net In such systems, the hydroquinone can act as an electron donor. Upon photoexcitation, an electron is transferred from the hydroquinone moiety to an acceptor part of the molecule, creating a transient state with separated positive and negative charges.
For this compound, the electron-donating nature of the dimethylphenyl groups would enhance its electron-donating ability, potentially facilitating the formation of the charge-separated state. The steric bulk could also influence the lifetime of this charge-separated state by sterically hindering the rapid back-electron transfer, which is a critical factor for applications in artificial photosynthesis and molecular electronics. The specific photophysical properties would, however, depend on the entire molecular structure of the photosensitizer. smolecule.com
Exploration in Excited State Proton Transfer (ESPT) and Double Proton Transfer (ESDPT) Systems
The phenomenon of excited-state intramolecular proton transfer (ESIPT) is a fundamental photochemical process that occurs in molecules featuring both a proton-donating and a proton-accepting group linked by an intramolecular hydrogen bond. uni-regensburg.demdpi.com Upon photoexcitation, the acidity and basicity of these groups can change dramatically, facilitating the transfer of a proton to form a transient tautomer, which then relaxes to the ground state, often exhibiting a large Stokes-shifted fluorescence. mdpi.commdpi.com This unique photophysical property is the basis for applications in fluorescent probes, single-molecule LEDs, and photoelectric materials. mdpi.com
In systems containing a hydroquinone core, particularly those with symmetric hydrogen-bonding capabilities, the potential for excited-state double proton transfer (ESDPT) exists. nih.gov Research on analogous compounds, such as bis-2,5-(2-benzoxazolyl)-hydroquinone (BBHQ) and 2,5-bis(2-benzothiazolyl)hydroquinone (BBTHQ), has provided significant insights into these mechanisms. uni-regensburg.denih.gov Theoretical studies using time-dependent density functional theory (TDDFT) have explored the potential energy surfaces of these molecules in their excited states. nih.gov These investigations suggest that upon excitation, competitive pathways can emerge, including simultaneous double proton transfer or successive single proton transfers, in addition to a single proton transfer mechanism. nih.gov The strengthening of intramolecular hydrogen bonds in the excited state is a critical precursor to this process. nih.gov While direct studies on this compound are less common in this specific context, its structural similarity to other hydroquinones studied for ESPT suggests it possesses the foundational chemical motifs necessary for such photophysical behavior.
Intelligent Materials and Switchable Systems
The hydroquinone/quinone redox couple serves as an effective and reversible switching unit in the design of intelligent materials, particularly for anion recognition and binding. mdpi.comresearchgate.net Researchers have synthesized receptor molecules that integrate a hydroquinone unit with an amide hydrogen bonding site to create a recognition pocket for anions like chloride. mdpi.comresearchgate.net The core principle is that the binding affinity of the receptor can be modulated by changing the oxidation state of the hydroquinone moiety. mdpi.com
In its reduced (hydroquinone) form, the molecule is designed to have a higher affinity for the target anion. mdpi.comresearchgate.net The convergent hydrogen bonds from one of the hydroquinone's hydroxyl (-OH) groups and the amide's N-H group can form a stable binding site for the anion. mdpi.com Upon oxidation to the quinone form, the molecule's ability to bind the anion is significantly diminished. mdpi.comresearchgate.net This change in binding affinity is the basis for its function as a redox-switchable receptor, where the binding and release of an anion can be controlled by an external electrochemical stimulus. researchgate.net The reversibility of the hydroquinone-quinone oxidation process is crucial, highlighting the potential for these systems in applications requiring controlled molecular recognition. mdpi.com
Below is a data table summarizing the binding characteristics of the hydroquinone-based receptor in its different redox states.
| Receptor State | Key Structural Feature | Anion Binding Affinity | Control Mechanism |
| Hydroquinone (Reduced) | Convergent -OH and -NH groups | High | Electrochemical Reduction |
| Quinone (Oxidized) | Intramolecular H-bond blocks binding site | Low | Electrochemical Oxidation |
The mechanism of switching in these hydroquinone-based receptors is rooted in a significant, redox-induced conformational change. mdpi.com When the hydroquinone is oxidized to a quinone, the process removes the hydroxyl groups that participate in anion binding. mdpi.com This oxidation promotes a rotation around the quinone-benzamide bond, leading to the formation of a stable intramolecular hydrogen bond between the amide proton and a quinone carbonyl group. mdpi.comresearchgate.net This internal hydrogen bond effectively blocks the amide binding site, preventing it from interacting with an external anion and thus "switching off" the receptor's binding capability. mdpi.com
Polymeric Materials and Stabilization Applications
This compound serves as an effective antioxidant and stabilizer in polymer formulations. smolecule.com Like other hydroquinone derivatives, its protective action stems from its ability to function as a reducing agent and a radical scavenger. smolecule.comeastman.com The degradation of many polymers is initiated by free radicals, which are highly reactive species that can propagate chain reactions leading to the breakdown of the polymer matrix. eastman.com
Hydroquinones interrupt this destructive cycle by donating a hydrogen atom from one of their hydroxyl groups to a peroxy free radical (ROO•), a common species in oxidative degradation. eastman.com This reaction neutralizes the reactive radical and forms a more stable, resonance-stabilized phenoxyl radical from the hydroquinone itself. This new radical is far less reactive and unable to continue the degradation chain, effectively terminating the process. eastman.com This mechanism makes the compound a valuable additive for preventing degradation and enhancing the long-term stability and durability of polymeric materials. smolecule.com
The general mechanism for antioxidant activity is outlined in the table below.
| Step | Process | Chemical Reaction | Outcome |
| 1. Initiation | Polymer (RH) reacts with an initiator (e.g., heat, UV light) to form a polymer radical (R•). | RH → R• + H• | Start of degradation chain. |
| 2. Propagation | The polymer radical reacts with oxygen to form a peroxy radical (ROO•). | R• + O₂ → ROO• | Propagation of degradation. |
| 3. Termination | Hydroquinone (HQ) donates a hydrogen atom to the peroxy radical. | ROO• + HQ → ROOH + Q• | Reactive radical is neutralized. |
| 4. Stabilization | The resulting hydroquinone radical (Q•) is stabilized by resonance. | Q• | Degradation chain is terminated. |
Beyond preventing degradation in finished polymer products, this compound also plays a crucial role in controlling polymerization reactions themselves. Its ability to scavenge free radicals makes it an effective polymerization inhibitor for vinyl monomers and a stopping agent in emulsion polymerization processes. eastman.com
In the context of monomer storage, the presence of a small amount of an inhibitor like hydroquinone is essential to prevent spontaneous polymerization, which can be initiated by trace impurities, light, or heat. eastman.com By reacting with any prematurely formed free radicals, the hydroquinone derivative ensures the stability and usability of the monomer until it is intentionally polymerized. eastman.com Similarly, in certain industrial polymerization processes, it can be added as a "short-stop" or terminating agent to halt the reaction once the desired polymer chain length or conversion has been achieved. This control over the polymerization process is vital for producing polymers with consistent and predictable properties.
Advanced Derivatization Agents in Analytical and Mechanistic Studies
While this compound is primarily recognized for its applications in materials science and as an antioxidant, its inherent chemical functionalities lend themselves to potential, albeit less explored, roles in advanced derivatization for analytical and mechanistic studies. The hydroquinone moiety, with its reactive hydroxyl groups, can be chemically modified to introduce specific functionalities. These modifications can transform the molecule into a reagent capable of reacting selectively with target analytes, thereby facilitating their detection and quantification.
The core principle behind using a derivatizing agent is to alter the physicochemical properties of an analyte to make it more suitable for a particular analytical technique. For instance, derivatization can increase the volatility of a compound for gas chromatography (GC), enhance its UV-Vis absorption or fluorescence for spectroscopic methods, or improve its ionization efficiency for mass spectrometry (MS).
In the context of mechanistic studies, derivatization of this compound can be employed to probe reaction pathways. By introducing specific substituents, researchers can systematically alter the electronic and steric environment of the hydroquinone core. Observing how these changes influence the kinetics and products of a reaction can provide valuable insights into the underlying mechanism.
One area of investigation involves the oxidation of this compound and its derivatives. The study of this process is crucial for understanding its antioxidant behavior and its stability in various applications. The rate and mechanism of oxidation can be influenced by the nature of the substituents on the phenyl rings.
A theoretical approach to understanding the reactivity of such compounds involves computational studies. For instance, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to investigate the structural and photophysical behavior of hydroquinone derivatives upon excitation. researchgate.net Such studies on related molecules, like 2,5-bis(2-benzothiazolyl)hydroquinone, have provided insights into processes like excited-state intramolecular proton transfer (ESIPT). researchgate.netresearchgate.net This type of mechanistic investigation helps in understanding the fundamental photochemistry of these compounds, which is essential for designing new materials with specific optical properties.
While direct and extensive research on this compound as a primary derivatization agent is not widely documented, the principles of hydroquinone chemistry suggest its potential in this area. For example, other hydroquinone-based reagents have been successfully developed for the quantitation of amines via electrochemical detection. nih.gov These reagents react with primary and secondary amines to form an electrochemically active product containing the hydroquinone moiety, allowing for sensitive detection. nih.gov This demonstrates the viability of the hydroquinone scaffold in designing derivatization agents.
Future research may focus on synthesizing derivatives of this compound that are tailored for specific analytical challenges. For example, the introduction of fluorescent tags could lead to the development of sensitive probes for biological imaging or environmental monitoring. Similarly, the synthesis of chiral derivatives could enable the separation and analysis of enantiomeric mixtures.
Emerging Research Directions and Future Perspectives for 2,5 Bis 2,4 Dimethylphenyl Hydroquinone
Novel Synthetic Approaches and Methodological Refinements
The traditional synthesis of 2,5-disubstituted hydroquinones often involves multi-step procedures that may have environmental drawbacks. Research is now moving towards more efficient, sustainable, and versatile synthetic methodologies.
Electrochemical Synthesis: A promising green chemistry approach involves the electrochemical synthesis of functionalized hydroquinones. acs.org This method can avoid the use of harsh chemical oxidants or reductants by employing an electric current to drive the reaction. For a compound like 2,5-Bis(2,4-dimethylphenyl)hydroquinone, an electrochemical approach could involve the oxidation of hydroquinone (B1673460) to benzoquinone, followed by a nucleophilic addition of 1,3-dimethylbenzene, and subsequent reduction. academie-sciences.fr Recent advancements have demonstrated efficient electrosynthetic protocols for creating densely functionalized quinones and hydroquinones, which are often scalable and produce high yields. nih.govrsc.org
One-Pot Oxidative Coupling: One-pot reactions represent a significant refinement in synthetic efficiency, reducing waste and simplifying procedures. Recent studies have shown the successful one-pot oxidative coupling of hydroquinone derivatives with olefins and arenes to create complex molecules like dihydrobenzofurans and biaryls. jst.go.jpresearchgate.net These reactions, often catalyzed by agents like iron(III) chloride (FeCl₃) in the presence of an oxidant such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), could be adapted for the direct arylation of the hydroquinone ring with 1,3-dimethylbenzene. jst.go.jp
Sustainable and Green Chemistry: The development of environmentally friendly synthetic routes is a key focus. This includes using water as a solvent, which is safer and more sustainable than traditional organic solvents like methanol. ijche.com Furthermore, photoredox chemistry offers an unconventional and sustainable approach to synthesizing functionalized hydroquinones, such as trifluoromethylated derivatives, by using light to initiate the reaction, thus avoiding harsh reagents. rsc.org These green methodologies could be explored to refine the synthesis of this compound, minimizing environmental impact.
| Synthetic Method | Potential Advantages for this compound | Key Features | Representative Research |
| Electrochemical Synthesis | High efficiency, scalability, reduced chemical waste, avoids harsh reagents. | In-situ oxidation/reduction cycles, compatible with various nucleophiles. | acs.orgnih.govrsc.org |
| One-Pot Oxidative Coupling | Increased atom economy, simplified purification, reduced reaction time. | Lewis acid catalysis (e.g., FeCl₃) with an oxidant (e.g., DDQ). | jst.go.jpresearchgate.net |
| Green Chemistry Approaches | Environmentally benign, improved safety, potential for lower costs. | Use of aqueous solvents, photoredox catalysis. | ijche.comrsc.org |
Advanced Functionalization and Molecular Engineering for Tailored Properties
The inherent properties of this compound can be precisely tuned through advanced functionalization and molecular engineering. By strategically adding or modifying functional groups, its electronic, redox, and physical characteristics can be tailored for specific applications.
Modulating Redox Potential: The redox potential of the hydroquinone/quinone couple is a critical property that can be adjusted by introducing electron-donating or electron-withdrawing groups to the aromatic rings. For instance, functionalizing the dimethylphenyl rings or the central hydroquinone core could shift the redox potential, making it suitable for applications ranging from redox flow batteries to organic electronics. harvard.edu
Enhancing Solubility and Processability: The bulky dimethylphenyl groups already influence the compound's solubility. Further modifications, such as the introduction of thioether or ester groups, can enhance solubility in specific solvents, which is crucial for applications in solution-processable electronics or as additives in polymers. nih.govnih.gov Acylation of the hydroxyl groups to form hydroquinone esters is a common strategy to create derivatives with altered properties. nih.gov
Polymer Integration: The hydroquinone moiety can be functionalized with polymerizable groups, allowing it to be incorporated as a redox-active monomer into polymer chains. This creates functional materials such as redox-active polymers or conjugated coordination polymers with tunable electronic and conductive properties. eastman.commpg.de The steric hindrance from the dimethylphenyl groups could influence the polymerization process and the final properties of the polymer.
| Functionalization Strategy | Target Property | Potential Functional Groups | Example Application |
| Ring Substitution | Redox Potential | Nitro (-NO₂), Cyano (-CN), Methoxy (-OCH₃), Amino (-NH₂) | Redox Flow Batteries, Organic Semiconductors |
| Hydroxyl Group Derivatization | Solubility, Stability | Esters (-OOCR), Ethers (-OR), Thioethers (-SR) | Polymer Additives, Photographic Materials google.com |
| Addition of Polymerizable Moieties | Material Integration | Vinyl, Acrylate, Styrenyl | Redox-Active Polymers, Conductive Materials mpg.de |
Interdisciplinary Research Applications and Synergistic Opportunities
The unique structure of this compound makes it a candidate for a range of interdisciplinary applications, creating synergistic opportunities between chemistry, materials science, and biology.
Materials Science: Hydroquinone derivatives are foundational components in various functional materials. The redox activity of the hydroquinone/quinone system is central to its use in energy storage, particularly in aqueous redox flow batteries where they can act as the electroactive species. acs.org The rigid, bulky structure of this compound could be leveraged to design novel liquid crystals or as a component in conjugated coordination polymers for semiconductor applications. mpg.de
Organic Electronics: The ability to undergo reversible oxidation and reduction makes hydroquinone derivatives attractive for use in organic electronics. By controlling the redox state, materials with tunable electronic band structures and high charge carrier mobility can be developed. mpg.de Functionalized derivatives could serve as building blocks for organic conductors, sensors, or in aggregation-induced emission (AIE) systems where the hydroquinone moiety provides redox and pH responsiveness. nih.govnih.gov
Biointerfaces and Sensing: Quinone/hydroquinone-functionalized surfaces and nanomaterials are used to create biointerfaces that mimic biological systems. rsc.orgnih.gov These interfaces have applications in developing novel biomaterials and biosensors. rsc.orgnih.gov The antioxidant properties inherent to hydroquinones could also be harnessed, with the bulky substituents potentially influencing the compound's interaction with biological systems and its efficacy as a radical scavenger. eastman.com
Predictive Modeling and High-Throughput Screening in Material Design
Computational chemistry and high-throughput screening are becoming indispensable tools for accelerating the design and discovery of new materials, bypassing time-consuming and costly trial-and-error experimentation.
Predictive Modeling with DFT: Density Functional Theory (DFT) is a powerful computational method used to predict the electronic properties of molecules. For derivatives of this compound, DFT can be used to calculate key parameters like redox potentials, HOMO-LUMO energy gaps, and molecular electrostatic potential maps. nih.gov These calculations can accurately predict how different substituents will affect the molecule's properties, guiding the synthesis of compounds with desired characteristics. researchgate.netresearchgate.net Molecular dynamics simulations can further be employed to understand the behavior of these molecules in different environments, such as at interfaces or in solution. arxiv.org
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for a specific activity. In the context of this compound, virtual libraries of potential derivatives can be generated computationally. nih.gov These virtual compounds can then be screened for properties like antioxidant potential, binding affinity to biological targets through molecular docking, or suitability for electronic applications. nih.govmdpi.comrsc.org This approach significantly narrows down the number of candidate molecules that need to be synthesized and tested experimentally, saving time and resources. For instance, HTS methods are widely used to screen for potent antioxidant compounds in natural products and synthetic libraries. researchgate.netmedchemexpress.com
| Computational Tool | Purpose | Predicted Properties | Impact on Research |
| Density Functional Theory (DFT) | Predict molecular properties before synthesis. | Redox potentials, electronic band structure, vibrational frequencies. | Rational design of functional molecules. researchgate.netresearchgate.netnlss.org.in |
| Molecular Docking | Simulate binding to biological targets. | Binding affinity, interaction modes. | Drug discovery, understanding biological activity. nih.govrsc.org |
| High-Throughput Virtual Screening | Rapidly evaluate large libraries of derivatives. | Structure-property relationships, identification of lead compounds. | Accelerated discovery of new materials and antioxidants. nih.govmdpi.com |
Q & A
Q. What synthetic methodologies are recommended for preparing 2,5-bis(2,4-dimethylphenyl)hydroquinone derivatives?
A common approach involves refluxing hydroquinone with formaldehyde derivatives (e.g., paraformaldehyde) and substituted amines in ethanol. Post-synthesis purification via recrystallization or column chromatography is critical. Structural authentication typically employs IR spectroscopy (to confirm hydroxyl and aromatic C-H stretches), elemental analysis (for composition), and NMR (¹H/¹³C for substituent positioning and electronic environments). Mass spectrometry further validates molecular weight .
Q. How should researchers evaluate the pharmacological potential of these derivatives?
Standardized assays include:
- Antinociceptive activity : Tail-flick or hot-plate tests in rodent models.
- Anti-inflammatory activity : Carrageenan-induced paw edema assays.
- Antipyretic activity : Yeast-induced hyperthermia models.
Aspirin or indomethacin are typical reference standards. Gastric ulcerogenicity is assessed histologically post-administration to compare safety profiles .
Q. What safety protocols are essential for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Storage : In airtight containers away from oxidizing agents, under inert gas if sensitive to oxidation .
Q. What statistical methods ensure robustness in pharmacological data analysis?
Data are analyzed using one-way ANOVA followed by post hoc Dunnett’s test (for multiple comparisons against controls). Significance is set at p < 0.05, with results expressed as mean ± SEM (n = 6 replicates) .
Advanced Research Questions
Q. How can molecular docking studies elucidate COX-2 selectivity in these derivatives?
- Ligand preparation : Optimize 3D structures of derivatives using tools like AutoDock Tools.
- Receptor preparation : Extract COX-2 crystal structures (e.g., PDB ID 5KIR) and remove co-crystallized ligands.
- Docking : Use AutoDock Vina to generate binding poses, prioritizing low binding energy (ΔG) and hydrogen bonding with key residues (e.g., Arg120, Tyr355). Compare results with COX-1 to assess selectivity .
Q. How do structural modifications influence bioactivity and gastric safety?
- Substituent effects : Bulky alkyl groups (e.g., piperidinomethyl) reduce gastric irritation by lowering acidity.
- Electron-withdrawing groups : Enhance COX-2 affinity by stabilizing interactions with hydrophobic pockets.
- In silico modeling : Tools like Schrödinger’s QSAR aid in predicting activity cliffs and optimizing substituents .
Q. How can spectral data contradictions during structural elucidation be resolved?
- Multi-technique validation : Cross-validate NMR (e.g., NOESY for spatial proximity) with high-resolution MS and IR.
- Computational support : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian).
- Elemental analysis : Confirm empirical formulas to rule out impurities .
Q. What strategies address discrepancies between in vitro and in vivo efficacy?
- Bioavailability studies : Assess solubility (e.g., DMSO stock solutions at 100 mg/mL) and membrane permeability via Caco-2 cell assays.
- Metabolic profiling : Use liver microsomes to identify active metabolites.
- PK/PD modeling : Correlate plasma concentration-time profiles with pharmacodynamic effects .
Data Reference Table
| Property | Value/Method | Source |
|---|---|---|
| Solubility (DMSO) | 100 mg/mL (449.80 mM) | |
| Molecular Weight | 222.32 g/mol | |
| Enzyme Targets | COX, Lipoxygenase | |
| Statistical Threshold | p < 0.05 (ANOVA + Dunnett’s test) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
